

# UTPyS: A Non-Hydrolyzable UTP Analog for Studying P2Y Receptors

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## Compound of Interest

Compound Name: UTP 1

Cat. No.: B1168963

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Uridine 5'-O-( $\gamma$ -thio)triphosphate (UTPyS) is a non-hydrolyzable analog of uridine triphosphate (UTP). Its resistance to degradation by ectonucleotidases, enzymes that rapidly hydrolyze extracellular nucleotides, makes it an invaluable tool for studying P2Y purinergic receptors. UTPyS is a potent agonist for several P2Y receptor subtypes, particularly P2Y<sub>2</sub> and P2Y<sub>4</sub> receptors. This document provides detailed application notes and experimental protocols for the use of UTPyS in various research and drug development contexts.

## Physicochemical Properties and Mechanism of Action

UTPyS is structurally similar to UTP, with the key difference being the substitution of a non-bridging oxygen atom with a sulfur atom in the  $\gamma$ -phosphate group. This modification renders the terminal phosphate bond resistant to cleavage by nucleotidases.

**Mechanism of Action:** UTPyS activates P2Y receptors, which are G-protein coupled receptors (GPCRs). The activation of P2Y<sub>2</sub> and P2Y<sub>4</sub> receptors by UTPyS typically leads to the coupling with Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>)

into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ( $[Ca^{2+}]_i$ ), while DAG activates protein kinase C (PKC).

## Applications in Research and Drug Development

Due to its stability and potent agonist activity, UTPyS is widely used in a variety of experimental settings:

- **Receptor Subtype Characterization:** To identify and characterize the function of P2Y receptor subtypes in different tissues and cell types.
- **Signal Transduction Studies:** To elucidate the downstream signaling pathways activated by P2Y receptors.
- **Functional Assays:** In a range of functional assays, including smooth muscle contraction/relaxation, ion channel modulation, and neurotransmitter release.
- **High-Throughput Screening:** As a reference agonist in high-throughput screening campaigns for the discovery of novel P2Y receptor ligands.
- **Disease Models:** To investigate the role of P2Y receptors in various pathological conditions, including inflammation, cardiovascular diseases, and cancer.

## Quantitative Data Summary

The following tables summarize key quantitative data for UTPyS in various experimental systems.

Table 1: Potency of UTPyS in Functional Assays

Assay Type	Cell/Tissue Type	Receptor Target(s)	Parameter	Value
Vascular Relaxation	Rat Mesenteric Artery	P2Y2/P2Y4	pEC50	6.2 ± 0.1
Vascular Contraction	Rat Mesenteric Artery	P2Y2/P2Y4	pEC50	5.3 ± 0.2
Intracellular Ca <sup>2+</sup> Mobilization	Theca-Interstitial Cells	P2Y2/P2Y6	EC50	3.5 ± 1.01 μM[1]
MAPK p44 Phosphorylation	Theca-Interstitial Cells	P2Y2	EC50	3.34 ± 0.92 μM[1]
MAPK p42 Phosphorylation	Theca-Interstitial Cells	P2Y2	EC50	1.41 ± 0.67 μM[1]
MAP Kinase Activity	PC12 Cells	P2Y2	EC50	~25 μM[2]

Table 2: Efficacy of UTPyS in Functional Assays

Assay Type	Cell/Tissue Type	Receptor Target(s)	Parameter	Value
Vascular Contraction	Rat Mesenteric Artery	P2Y2/P2Y4	E <sub>max</sub>	216 ± 34% of 60 mM K <sup>+</sup>
Intracellular Ca <sup>2+</sup> Mobilization	Theca-Interstitial Cells	P2Y2	Max. Response	>400% of basal level[1]
MAPK Phosphorylation	Theca-Interstitial Cells	P2Y2	Max. Response	~550%[1]

## Experimental Protocols

# Intracellular Calcium Mobilization Assay using Fluo-4 AM

This protocol describes the measurement of intracellular calcium mobilization in response to UTPyS stimulation using the fluorescent calcium indicator Fluo-4 AM.

## Materials:

- Cells expressing the P2Y receptor of interest (e.g., CHO-K1, HEK293)
- UTPyS
- Fluo-4 AM
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader with automated injection capabilities

## Procedure:

- Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Dye Loading:
  - Prepare a Fluo-4 AM loading solution by adding Pluronic F-127 (final concentration 0.02-0.04%) to HBSS with 20 mM HEPES, followed by Fluo-4 AM (final concentration 1-5 µM).
  - Remove the cell culture medium from the plate and wash the cells once with HBSS.
  - Add 100 µL of the Fluo-4 AM loading solution to each well.
  - Incubate the plate at 37°C for 30-60 minutes in the dark.

- **Cell Washing:** After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
- **Baseline Fluorescence Measurement:** Add 100  $\mu$ L of HBSS to each well. Place the plate in the fluorescence microplate reader and measure the baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for a few cycles before adding the agonist.
- **UTPyS Stimulation:**
  - Prepare a stock solution of UTPyS in HBSS.
  - Using the plate reader's automated injector, add the desired concentration of UTPyS to the wells.
  - Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 1-5 minutes.
- **Data Analysis:**
  - The change in fluorescence intensity ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
  - The response is often expressed as the ratio of the change in fluorescence to the baseline fluorescence ( $\Delta F/F_0$ ).
  - For dose-response curves, plot the  $\Delta F/F_0$  against the logarithm of the UTPyS concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## GTPyS Binding Assay

This assay measures the activation of G-proteins coupled to P2Y receptors by quantifying the binding of the non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS.

Materials:

- Cell membranes expressing the P2Y receptor of interest

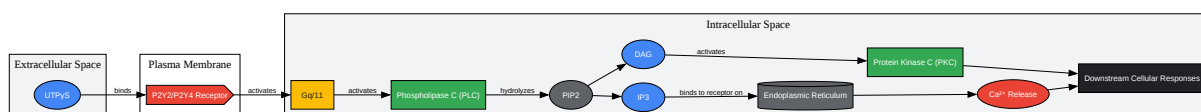
- [35S]GTPyS
- UTPyS
- GDP
- Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA
- Scintillation cocktail
- Glass fiber filters
- Filtration manifold
- Scintillation counter

#### Procedure:

- Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
- Assay Setup:
  - In a microcentrifuge tube or 96-well plate, combine the cell membranes (5-20 µg of protein), GDP (to a final concentration of 10-100 µM), and varying concentrations of UTPyS in the assay buffer.
  - The total reaction volume is typically 100-200 µL.
- Initiation of Reaction: Add [35S]GTPyS (to a final concentration of 0.1-1 nM) to initiate the binding reaction.
- Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.
- Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound [35S]GTPyS.

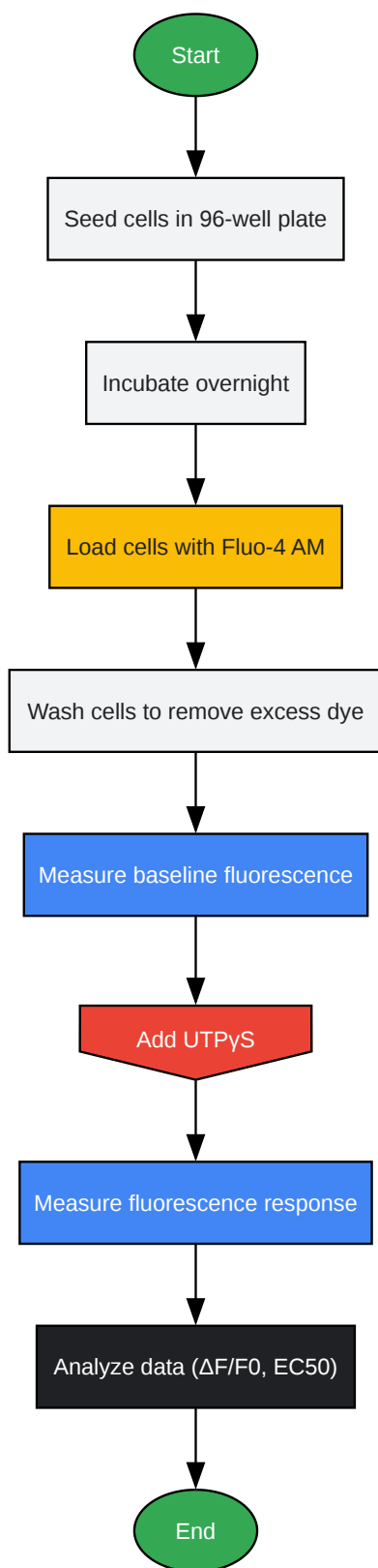
- Quantification:
  - Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for at least one hour.
  - Measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS (e.g., 10  $\mu$ M).
  - Specific binding is calculated by subtracting the non-specific binding from the total binding.
  - For dose-response curves, plot the specific [ $^{35}$ S]GTPyS binding against the logarithm of the UTPyS concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

## Visualizations



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Caption: P2Y Receptor Signaling Pathway Activated by UTPyS.



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Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.



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